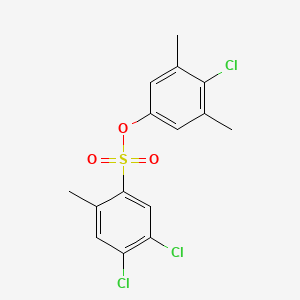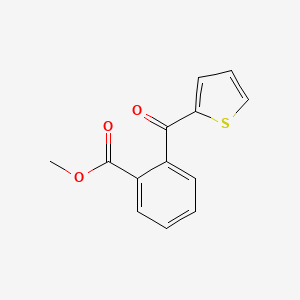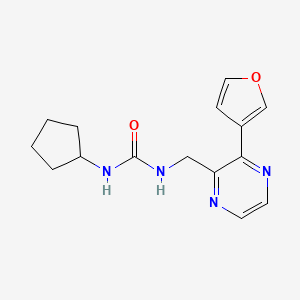
N-benzyl-4-chloro-N-(4-methoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-benzyl-4-chloro-N-(4-methoxyphenyl)benzamide” is a chemical compound with the molecular formula C14H12ClNO2 . It is also known by its IUPAC name "4-chloro-N-(4-methoxyphenyl)benzamide" .
Synthesis Analysis
The synthesis of benzamides, including “N-benzyl-4-chloro-N-(4-methoxyphenyl)benzamide”, can be achieved through the direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of “N-benzyl-4-chloro-N-(4-methoxyphenyl)benzamide” consists of a benzamide core with a 4-chloro substituent and a 4-methoxyphenyl group . The average mass of the molecule is 275.730 Da, and the monoisotopic mass is 275.071320 Da .Physical And Chemical Properties Analysis
“N-benzyl-4-chloro-N-(4-methoxyphenyl)benzamide” has a molecular formula of C14H12ClNO2 . The average mass of the molecule is 275.730 Da, and the monoisotopic mass is 275.071320 Da .Aplicaciones Científicas De Investigación
Enantioselective Synthesis and Supramolecular Structures
- The compound has been explored in the context of enantioselective synthesis, illustrating its utility in producing chiral molecules which are crucial in pharmaceuticals and materials science. For example, Calvez et al. (1998) discussed the enantioselective synthesis of piperidines, which could be relevant for the synthesis of complex organic molecules (Calvez, Chiaroni, & Langlois, 1998).
- In supramolecular chemistry, the compound's structure facilitates the formation of novel packing motifs, potentially impacting material science applications. Lightfoot et al. (1999) found that aryl rings of similar compounds self-assemble into structures with significant implications for the design of columnar liquid crystals (Lightfoot, Mair, Pritchard, & Warren, 1999).
Molecular Structural Analysis and Antioxidant Activity
- Demir et al. (2015) conducted an in-depth study on a closely related compound, focusing on its molecular structure, theoretical calculations, and antioxidant properties. This work highlights the compound's potential in contributing to antioxidant research and its applications in understanding reactive oxygen species in biological systems (Demir et al., 2015).
Corrosion Inhibition Studies
- Mishra et al. (2018) investigated derivatives of N-phenyl-benzamides, including compounds with methoxy groups, for their corrosion inhibition properties. Their work suggests applications in materials protection, particularly in acidic environments, indicating the compound's relevance in industrial chemistry (Mishra et al., 2018).
Pharmacological Research
- The relevance of similar compounds in pharmacological research, including their potential as antiplatelet agents, was explored by Liu et al. (2019). They designed and synthesized derivatives to assess their antiplatelet aggregation activities, underscoring the importance of such compounds in developing new therapeutic agents (Liu, Chen, Qiu, & Zhang, 2019).
Synthesis and Characterization for Drug Development
- Jin et al. (2005) discussed the synthesis of Gefitinib, a cancer therapy drug, highlighting the role of similar compounds in the development of pharmaceuticals (Jin, Chen, Zou, Shi, & Ren, 2005).
Propiedades
IUPAC Name |
N-benzyl-4-chloro-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO2/c1-25-20-13-11-19(12-14-20)23(15-16-5-3-2-4-6-16)21(24)17-7-9-18(22)10-8-17/h2-14H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEHQTVVDAUSDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2360117.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2360118.png)

![(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methanesulfonyl chloride](/img/structure/B2360123.png)
![3-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2360124.png)
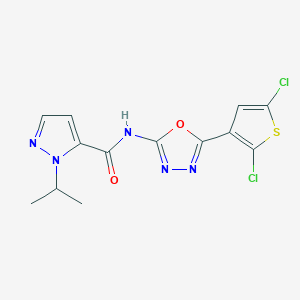
![(Z)-N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2360127.png)
![[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2360129.png)
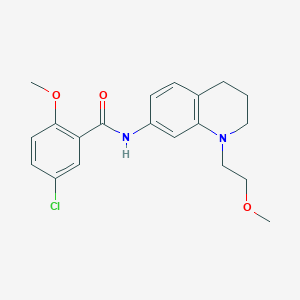
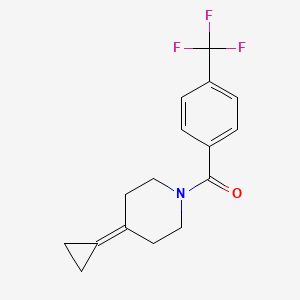
![3-((3-methylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2360133.png)
